molecular formula C22H12N2O9 B13745276 5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid

5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid

Katalognummer: B13745276
Molekulargewicht: 448.3 g/mol
InChI-Schlüssel: CBBRMMYPOHWODJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c][1,2,5]oxadiazole core linked to two isophthalic acid moieties, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid typically involves the reaction of benzo[c][1,2,5]oxadiazole derivatives with isophthalic acid under controlled conditions. One common method includes the use of a condensation reaction where the benzo[c][1,2,5]oxadiazole derivative is reacted with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. In medicinal applications, it may exert anticancer effects by interfering with cellular pathways involved in tumor growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is unique due to its oxadiazole core, which imparts distinct electronic and structural properties compared to its thiadiazole counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

Eigenschaften

Molekularformel

C22H12N2O9

Molekulargewicht

448.3 g/mol

IUPAC-Name

5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzoxadiazol-7-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C22H12N2O9/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI-Schlüssel

CBBRMMYPOHWODJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NON=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.